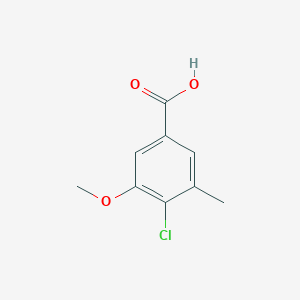

4-Chloro-3-methoxy-5-methylbenzoic acid

Description

Significance of Substituted Benzoic Acids in Contemporary Organic Chemistry

Substituted benzoic acids are a cornerstone class of compounds in organic chemistry, serving as vital building blocks in synthesis, probes for understanding chemical principles, and active moieties in pharmaceuticals and materials science. ucl.ac.ukias.ac.in The parent molecule, benzoic acid, consists of a benzene (B151609) ring attached to a carboxyl group (-COOH). The chemical properties of this molecule, particularly its acidity, are profoundly influenced by the nature and position of substituent groups on the aromatic ring. byjus.com

These substituents alter the electronic environment of the molecule through a combination of inductive and resonance effects. Electron-withdrawing groups, such as nitro or halogen groups, tend to increase the acidity of the benzoic acid by stabilizing the resulting carboxylate anion. cdnsciencepub.com Conversely, electron-donating groups, like alkyl or methoxy (B1213986) groups, generally decrease acidity by destabilizing the negative charge on the carboxylate ion. cdnsciencepub.com The interplay of these effects is fundamental to physical organic chemistry and provides a framework for predicting molecular reactivity. khanacademy.org Furthermore, substituted benzoic acids are pivotal intermediates in the synthesis of a vast array of more complex molecules, including active pharmaceutical ingredients, agrochemicals, and polymers. ucl.ac.uk

Fundamental Research Questions and Objectives Pertaining to 4-Chloro-3-methoxy-5-methylbenzoic Acid

The unique arrangement of substituents on the this compound molecule presents several fundamental research questions. The primary objective would be to synthesize and characterize this compound to establish a baseline of its physical and chemical properties. Specific research questions include:

Determining Acidity: How do the competing electronic effects—the electron-withdrawing inductive effect of the chlorine atom, the electron-donating resonance effect of the methoxy group, and the electron-donating inductive effect of the methyl group—collectively influence the pKa value of the carboxylic acid?

Investigating Steric Effects: The two substituents (methoxy and methyl groups) ortho to the carboxyl group could produce a significant "ortho effect." vedantu.comrsc.org This steric hindrance can force the carboxyl group out of the plane of the benzene ring, potentially increasing its acidity by disrupting resonance with the ring. vedantu.comquora.com Quantifying this effect would be a key objective.

Mapping Reactivity: What is the compound's reactivity profile in common organic reactions, such as electrophilic aromatic substitution or reactions at the carboxyl group? Understanding how the substituents direct incoming reagents would provide valuable insight into its synthetic utility.

Spectroscopic Characterization: A full analysis using modern spectroscopic methods (NMR, IR, Mass Spectrometry) is necessary to create a reference dataset for this molecule, which is currently absent from the literature. ucl.ac.ukosti.govscribd.com

Detailed Research Findings

As noted, dedicated research on this compound is limited. Therefore, its properties are primarily discussed through theoretical calculations and extrapolation from related, well-documented compounds.

Chemical Identity and Calculated Properties

Basic molecular details can be calculated from its structure. Experimental data, however, are not found in comprehensive literature surveys.

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| Molecular Formula | C9H9ClO3 |

| Molecular Weight | 200.62 g/mol |

| CAS Number | Not found in literature |

| Canonical SMILES | COC1=C(C(=CC(=C1)Cl)C(=O)O)C |

Physical and Spectroscopic Properties

No experimentally determined physical or spectroscopic data for this compound are readily available in published literature. The table below reflects this absence of data. Research aimed at synthesizing and characterizing this compound would be required to populate these fields.

| Property | Value |

|---|---|

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

| ¹H NMR Spectrum | Data not available |

| ¹³C NMR Spectrum | Data not available |

| IR Spectrum | Data not available |

| Mass Spectrum | Data not available |

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClO3 |

|---|---|

Molecular Weight |

200.62 g/mol |

IUPAC Name |

4-chloro-3-methoxy-5-methylbenzoic acid |

InChI |

InChI=1S/C9H9ClO3/c1-5-3-6(9(11)12)4-7(13-2)8(5)10/h3-4H,1-2H3,(H,11,12) |

InChI Key |

VLYCNBSCHMIYRY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)OC)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 3 Methoxy 5 Methylbenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-chloro-3-methoxy-5-methylbenzoic acid, several logical disconnections can be proposed, primarily revolving around the introduction of the three key functional groups: the carboxyl group (-COOH), the chlorine atom (-Cl), and the methoxy (B1213986) group (-OCH₃) relative to the methyl group (-CH₃).

The primary retrosynthetic disconnections considered are:

C-COOH bond disconnection: This is a common strategy that leads back to a substituted chlorotoluene derivative. The carboxyl group can be installed via carboxylation of an organometallic species or oxidation of a methyl group. This is often a late-stage transformation.

C-Cl bond disconnection: This suggests an electrophilic chlorination of a 3-methoxy-5-methylbenzoic acid precursor. The success of this step is highly dependent on the directing effects of the existing methoxy and carboxyl groups.

C-O bond disconnection (methoxy group): This would involve the methylation of a corresponding phenol (B47542) (hydroxybenzoic acid derivative).

Considering the directing effects of the substituents is paramount. The methoxy (-OCH₃) and methyl (-CH₃) groups are ortho, para-directing and activating, while the carboxyl group (-COOH) is meta-directing and deactivating for electrophilic aromatic substitution (EAS). The chlorine atom (-Cl) is also ortho, para-directing but is deactivating.

A plausible forward synthesis derived from this analysis would involve establishing the 1,3,5-substitution pattern of the methyl and methoxy groups on a precursor, followed by either oxidation of a second methyl group to the carboxylic acid and then chlorination, or chlorination followed by formation of the carboxylic acid. A highly logical precursor is 5-chloro-3-methoxy-1,2-dimethylbenzene, where one methyl group can be selectively oxidized. Another key precursor could be 1-chloro-2-methoxy-4-methylbenzene for a carboxylation strategy. pressbooks.publibretexts.org

Modern Catalytic Approaches in the Synthesis of this compound

Recent advances in organometallic chemistry have provided milder and more functional-group-tolerant methods for synthesizing benzoic acids, particularly through the catalytic carboxylation of aryl halides. These methods often use carbon dioxide as a C1 feedstock and are catalyzed by transition metals.

Palladium-Catalyzed Carboxylation: Palladium complexes, often in combination with photoredox catalysts, can facilitate the carboxylation of aryl chlorides under an atmospheric pressure of CO₂. organic-chemistry.orgmdpi.com This avoids the need to prepare stoichiometric organometallic reagents.

Nickel-Catalyzed Carboxylation: Nickel-based catalytic systems have been developed for the carboxylation of aryl chlorides using a metal reductant like manganese or zinc. nih.gov Mechanistic studies have refined these systems, leading to improved efficiency and substrate scope.

Cobalt-Catalyzed Carboxylation: More recently, cobalt catalysts have been shown to effectively carboxylate aryl and vinyl chlorides with CO₂ under mild conditions, offering a cost-effective alternative to palladium. nih.govdntb.gov.ua

Overview of Modern Carboxylation Methods:

| Catalyst System | Aryl Halide Substrate | Reductant / Additives | Key Advantages |

| Palladium (e.g., Pd(OAc)₂) / Photoredox (e.g., Ir complex) | Aryl Chloride | Amine base (e.g., iPr₂NEt) | Mild conditions (visible light), avoids metallic reductants. organic-chemistry.org |

| Nickel (e.g., (PPh₃)₂NiCl₂) | Aryl Chloride | Mn⁰ or Zn⁰ metal, Lewis acids, halide source | Effective for less reactive aryl chlorides. nih.gov |

| Cobalt Complex | Aryl Chloride | Zinc metal, ligand (e.g., Xantphos) | Good to high yields, broad scope, proceeds under mild conditions. nih.gov |

These modern catalytic methods could be applied to a precursor such as 1-chloro-2-methoxy-4-methylbenzene to directly synthesize this compound, likely with higher chemoselectivity and under milder conditions than classical carboxylation routes.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, offering versatile pathways to assemble the target molecule from simpler, halogenated precursors.

Suzuki Coupling: The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a highly effective method for creating aryl-aryl or aryl-alkyl bonds. A potential strategy for synthesizing this compound could involve the coupling of a boronic acid derivative with a suitably substituted aryl halide. For instance, a di-halogenated methoxybenzoic acid ester could be selectively coupled with a methylboronic acid derivative, followed by hydrolysis to yield the final product. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity, especially with deactivated aryl chlorides. researchgate.net

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. youtube.com While less direct for introducing a methyl group, a vinyl group could be installed on a chlorinated methoxybenzoic acid precursor. Subsequent reduction of the double bond would then yield the target methyl substituent. The reaction is known for its high functional group tolerance and stereoselectivity, typically favoring the trans product. youtube.com

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org A plausible route would involve the coupling of an appropriately substituted aryl halide with an alkyne, such as propyne (B1212725) or a protected equivalent. The resulting alkyne functionality could then be hydrogenated to afford the desired methyl group. The Sonogashira reaction can be performed under mild, copper-free conditions, enhancing its applicability in complex syntheses. libretexts.orgorganic-chemistry.org A decarbonylative Sonogashira coupling could even utilize a carboxylic acid derivative directly as the electrophilic partner. nih.gov

Table 1: Hypothetical Cross-Coupling Strategies

| Reaction Type | Potential Starting Material 1 | Potential Starting Material 2 | Key Reagents | Bond Formed |

| Suzuki Coupling | 4,5-Dichloro-3-methoxybenzoic acid derivative | Methylboronic acid | Pd catalyst, base | Aryl-CH₃ |

| Heck Reaction | 4-Chloro-5-iodo-3-methoxybenzoic acid | Ethylene | Pd catalyst, base | Aryl-CH=CH₂ |

| Sonogashira Coupling | 4-Chloro-5-iodo-3-methoxybenzoic acid | Propyne | Pd catalyst, Cu(I) cocatalyst, base | Aryl-C≡C-CH₃ |

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a step-economical alternative to traditional cross-coupling methods, as it avoids the need for pre-functionalization of starting materials. This approach involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond.

For the synthesis of this compound, a potential strategy could start from 3-methoxy-5-methylbenzoic acid. The challenge lies in achieving regioselective chlorination at the C4 position. The existing methoxy and methyl groups would direct electrophilic substitution, but achieving selectivity might require specific catalytic systems. Transition metal-catalyzed C-H activation, often directed by a coordinating group like a carboxylic acid, offers a powerful method for regioselective functionalization. nih.govnih.gov For instance, cobalt-catalyzed, carboxylate-directed functionalization of arene C-H bonds has been shown to be effective with various coupling partners. nih.gov The interplay between steric and electronic effects of the existing substituents, particularly the methoxy group, can significantly influence the regioselectivity of the C-H activation process. mdpi.com

Table 2: Potential C-H Functionalization Approach

| Starting Material | Target C-H Bond | Reagent/Catalyst System | Transformation |

| 3-Methoxy-5-methylbenzoic acid | C4-H | Transition metal catalyst (e.g., Pd, Co, Rh), Chlorine source | C-H Chlorination |

| 4-Chloro-3-methoxybenzoic acid | C5-H | Transition metal catalyst, Methylating agent | C-H Methylation |

Directed Ortho Metalation (DoM) Approaches

Directed Ortho Metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. It utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho position, creating a nucleophilic aryl anion that can react with various electrophiles. organic-chemistry.org

The carboxylic acid group itself can act as a DMG, facilitating lithiation at the ortho position. semanticscholar.orgrsc.org In the context of this compound, a multi-step approach could be envisioned. For example, starting with 3-methoxybenzoic acid, the carboxylate could direct metalation to the C2 position. After quenching with an electrophile, subsequent transformations and another DoM step guided by either the methoxy group or a different DMG could be used to install the remaining substituents. The competition between different directing groups on the same ring is a key consideration; the carboxylic acid group is considered to have intermediate directing strength compared to other functionalities like methoxy or chloro groups. rsc.org

Table 3: Illustrative Directed Ortho Metalation (DoM) Strategy

| Step | Substrate | Key Reagents | Electrophile | Intermediate/Product |

| 1 | 3,5-Dichlorobenzoic acid | s-BuLi/TMEDA | CH₃I | 3,5-Dichloro-2-methylbenzoic acid |

| 2 | 3,5-Dichloro-2-methylbenzoic acid | NaOMe, Cu(I) catalyst | - | 5-Chloro-3-methoxy-2-methylbenzoic acid* |

| 3 | Rearrangement/Isomerization | Acid/Heat | - | This compound |

\Note: This represents a simplified and hypothetical pathway. Nucleophilic aromatic substitution (Step 2) and subsequent rearrangements would require specific and potentially challenging conditions.*

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles to the synthesis of fine chemicals is crucial for minimizing environmental impact. These principles focus on efficiency, safety, and sustainability. nih.gov

Solvent-Free or Reduced-Solvent Synthesis

Conducting reactions without a solvent or in environmentally benign solvents like water reduces waste and potential hazards. Solvent-free, or "neat," synthesis can be particularly effective for certain reactions. For example, the oxidation of substituted benzyl (B1604629) alcohols to the corresponding benzoic acids has been achieved under solvent-free conditions. researchgate.net Microwave-assisted synthesis is another technique that often allows for solvent-free conditions and can dramatically reduce reaction times and energy consumption. researchgate.net A potential green synthesis of the target molecule could involve a final oxidation step from the corresponding benzyl alcohol under solvent-free conditions.

Biocatalytic or Organocatalytic Methods

Biocatalysis (using enzymes) and organocatalysis (using small organic molecules) offer highly selective and environmentally friendly alternatives to metal-based catalysts. While specific biocatalytic or organocatalytic routes for the synthesis of this compound are not documented, the potential exists. For instance, enzymes could be employed for selective halogenation or methylation on a suitable precursor, operating under mild, aqueous conditions. This remains an area for future research and development.

Atom-Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com Reactions with high atom economy, such as additions and rearrangements, are preferred in green chemistry as they generate minimal waste.

When evaluating the potential syntheses of this compound:

Cross-coupling reactions often have lower atom economy due to the use of stoichiometric organometallic reagents and the generation of salt byproducts.

C-H functionalization strategies are inherently more atom-economical as they avoid the use of pre-installed leaving groups, often generating only a simple byproduct like water or hydrogen gas.

DoM reactions require stoichiometric amounts of strong bases and generate waste during the quenching and workup steps, leading to moderate atom economy.

Designing a synthetic route that maximizes atom economy is a key goal of green chemistry. A route that utilizes C-H activation or catalytic cycles efficiently would be preferable to one relying on stoichiometric reagents.

Table 4: Comparative Analysis of Synthetic Strategies based on Green Chemistry Principles

| Synthetic Strategy | Key Green Principle | Advantages | Disadvantages |

| Cross-Coupling Reactions | Catalysis | High versatility and functional group tolerance. | Often requires organic solvents, ligands, and generates stoichiometric byproducts (lower atom economy). |

| C-H Functionalization | Atom Economy | Reduces synthetic steps, high atom economy. | Regioselectivity can be challenging; may still require metal catalysts. |

| Directed Ortho Metalation | - | High regioselectivity for specific substitutions. | Requires stoichiometric strong bases, cryogenic temperatures, and generates significant salt waste. |

| Solvent-Free Synthesis | Waste Prevention | Eliminates solvent waste, simplifies purification. | Not applicable to all reaction types; may require higher temperatures. |

Stereoselective Synthesis and Chiral Resolution (if applicable to specific intermediates or analogues)

The target molecule, this compound, is an achiral compound. It possesses a plane of symmetry that bisects the carboxylic acid group and the C1-C4 axis of the benzene (B151609) ring, and therefore does not have enantiomers. As a result, stereoselective synthesis or chiral resolution of the final compound is not applicable.

However, these principles are highly relevant for chiral analogues of this compound or for potential chiral intermediates that could arise in alternative synthetic pathways. Many biologically active molecules are chiral, and often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause adverse effects pharmtech.com. Should an analogue of this compound be synthesized with a chiral center—for example, by introducing a stereocenter in a side chain—it would be produced as a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers, known as chiral resolution, would be a critical step.

Methods for Chiral Resolution of Carboxylic Acid Analogues:

The most common and industrially scalable method for resolving racemic carboxylic acids is through the formation of diastereomeric salts pharmtech.com. This process involves the following steps:

Salt Formation: The racemic carboxylic acid is treated with a single, pure enantiomer of a chiral base, often referred to as a resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomeric salts.

Separation: Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities. This difference allows for their separation through fractional crystallization. One of the diastereomeric salts will typically crystallize out of solution first, allowing it to be isolated by filtration.

Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a strong acid to break the ionic bond, regenerating the pure, enantiomerically enriched carboxylic acid and the resolving agent, which can often be recovered and reused.

Another powerful technique for separating chiral compounds is chiral chromatography . In this method, a diastereomeric intermediate is created by covalently bonding the racemic acid to a chiral auxiliary. The resulting diastereomers can then be separated using standard chromatography techniques like HPLC on a silica (B1680970) gel column tcichemicals.com. After separation, the chiral auxiliary is cleaved to yield the pure enantiomers tcichemicals.com.

For more complex scenarios, dynamic resolution processes can be employed. These methods, such as dynamic thermodynamic resolution, incorporate a mechanism to racemize the undesired enantiomer in situ, theoretically allowing for the conversion of the entire racemic mixture into the desired pure enantiomer, thereby achieving yields of up to 100% pharmtech.comrsc.org.

The selection of an appropriate method depends on the specific properties of the chiral analogue being synthesized.

| Method | Principle | Advantages | Common Application |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. | Scalable, cost-effective, well-established. pharmtech.com | Resolution of chiral acids and amines. pharmtech.com |

| Chiral Chromatography | Covalent bonding to a chiral auxiliary to form diastereomers that are separable by HPLC. tcichemicals.com | High separation efficiency, applicable to small quantities. tcichemicals.com | Analytical and preparative separation of enantiomers. |

| Dynamic Resolution | Combines resolution with in-situ racemization of the unwanted enantiomer. | Can achieve theoretical yields of up to 100% of a single enantiomer. pharmtech.comrsc.org | For compounds with functionalities prone to racemization. pharmtech.com |

Advanced Spectroscopic and Structural Characterization of 4 Chloro 3 Methoxy 5 Methylbenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced two-dimensional techniques, a complete picture of the proton and carbon environments, as well as their connectivity, can be established for 4-Chloro-3-methoxy-5-methylbenzoic acid.

¹H NMR Spectroscopy for Proton Environment Elucidation

The ¹H NMR spectrum provides detailed information about the chemical environment of the protons in a molecule. For this compound, five distinct proton signals are anticipated. The carboxylic acid proton is expected to appear as a broad singlet far downfield, a characteristic feature due to its acidic nature and potential for hydrogen bonding. docbrown.info The two aromatic protons are in different chemical environments and are therefore expected to be non-equivalent, appearing as two distinct singlets or finely split doublets due to small long-range couplings. The methoxy (B1213986) and methyl groups, being electronically distinct and not coupled to other protons, should each present as sharp singlets.

The predicted chemical shifts are based on the additive effects of the chloro (electron-withdrawing), methoxy (electron-donating), and methyl (weakly electron-donating) substituents on the aromatic ring. mit.edu

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -COOH | ~11.5 - 13.0 | br s (broad singlet) | 1H |

| Ar-H (H-2 or H-6) | ~7.85 | s (singlet) | 1H |

| Ar-H (H-6 or H-2) | ~7.70 | s (singlet) | 1H |

| -OCH₃ | ~3.90 | s (singlet) | 3H |

| -CH₃ | ~2.35 | s (singlet) | 3H |

¹³C NMR Spectroscopy for Carbon Skeleton and Functional Group Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, nine unique carbon signals are expected, as there are no elements of symmetry in the substitution pattern of the benzene (B151609) ring. docbrown.info The carboxylic carbon will have the largest chemical shift due to the strong deshielding effect of the two oxygen atoms. acs.org The six aromatic carbons will all be distinct, with their chemical shifts influenced by the attached substituent. The carbon atoms directly bonded to the electronegative chlorine and oxygen atoms (C-4 and C-3) are expected to be significantly deshielded, while the carbons bearing the carboxyl (C-1) and methyl (C-5) groups will also have characteristic shifts. acs.orgrsc.org

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | ~171.5 |

| C-3 (-OCH₃) | ~156.0 |

| C-5 (-CH₃) | ~139.0 |

| C-4 (-Cl) | ~134.0 |

| C-1 (-COOH) | ~130.0 |

| C-2 or C-6 | ~128.5 |

| C-6 or C-2 | ~126.0 |

| -OCH₃ | ~56.5 |

| -CH₃ | ~16.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations between nuclei. ucalgary.ca

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling. For this molecule, no significant cross-peaks are expected in the aromatic region, as the two aromatic protons are not on adjacent carbons and would only exhibit a very weak ⁴J (meta) coupling, which is often not observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It would be expected to show correlations between the proton signals and their corresponding carbon signals as outlined in the tables above (e.g., the proton at ~3.90 ppm would correlate to the carbon at ~56.5 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, irrespective of their bonding. It is particularly useful for confirming the relative positions of substituents around the aromatic ring. For example, a cross-peak between the methoxy protons (-OCH₃) and the adjacent aromatic proton (H-2) would be expected. Similarly, a correlation between the methyl protons (-CH₃) and its adjacent aromatic proton (H-6) would be anticipated.

Predicted Key 2D NMR Correlations

| Technique | Correlating Protons | Correlated Carbons/Protons | Information Gained |

|---|---|---|---|

| HSQC | Ar-H (H-2), Ar-H (H-6), -OCH₃, -CH₃ | C-2, C-6, -OCH₃ carbon, -CH₃ carbon | Direct C-H attachments |

| HMBC | -OCH₃ protons | C-2, C-3, C-4 | Confirms position of methoxy group |

| HMBC | -CH₃ protons | C-4, C-5, C-6 | Confirms position of methyl group |

| HMBC | Ar-H (H-2) | C-1, C-3, C-4, C-6, -COOH | Confirms ring connectivity |

| NOESY | -OCH₃ protons | Ar-H (H-2) | Spatial proximity of -OCH₃ and H-2 |

| NOESY | -CH₃ protons | Ar-H (H-6) | Spatial proximity of -CH₃ and H-6 |

Single-Crystal X-Ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction provides definitive information on the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available, its solid-state characteristics can be predicted based on extensive studies of similar benzoic acid derivatives. ucl.ac.ukacs.org

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The crystal packing is expected to be dominated by strong intermolecular interactions dictated by the functional groups present.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. It is highly probable that the molecules will form centrosymmetric dimers in the crystal lattice, linked by a pair of strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. iucr.orgresearchgate.netmdpi.com This is a very common and stable supramolecular synthon for carboxylic acids. acs.orgacs.org

Halogen Bonding: The chlorine atom at the C-4 position can act as a halogen bond donor. It is possible for C-Cl···O interactions to exist between the chlorine atom and an oxygen atom of a neighboring carboxylic acid group, which could help organize the dimers into more complex architectures. researchgate.netacs.org

Conformational Analysis in the Crystalline State

The conformation of the molecule in the crystalline state is a result of the balance between intramolecular steric effects and the optimization of intermolecular packing forces. The benzene ring itself is expected to be planar. A key conformational feature is the dihedral angle between the plane of the carboxylic acid group and the plane of the aromatic ring. In many benzoic acid crystal structures, this group is nearly coplanar with the ring to maximize conjugation, though slight twists are common to alleviate steric strain. mdpi.com

The methoxy group also has a degree of conformational freedom. In the solid state, it is expected to adopt a conformation that minimizes steric clashes with the adjacent chloro and methyl groups, likely lying close to the plane of the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy provides profound insights into the bonding and functional groups within a molecule. By probing the discrete vibrational energy levels, techniques such as Infrared (IR) and Raman spectroscopy serve as powerful tools for molecular structure confirmation and fingerprinting.

Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups in organic molecules. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its carboxylic acid, methoxy, methyl, and chloro-aromatic moieties. The carboxylic acid group will be particularly prominent, displaying a broad O-H stretching band, typically in the 3300-2500 cm⁻¹ region, due to hydrogen bonding. The carbonyl (C=O) stretch of the carboxylic acid will give rise to a strong, sharp absorption band, generally found between 1710 and 1680 cm⁻¹.

The aromatic ring will be evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring influences the overtone and combination bands observed in the 2000-1650 cm⁻¹ region, which can provide clues about the arrangement of the chloro, methoxy, methyl, and carboxylic acid groups. The C-O stretching vibrations of the carboxylic acid and the methoxy group are expected to appear in the 1300-1000 cm⁻¹ region. The C-Cl stretching vibration will likely be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Band Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (Methyl & Methoxy) |

| ~1710-1680 | Strong, Sharp | C=O stretch (Carboxylic acid) |

| ~1600, ~1475 | Medium to Strong | Aromatic C=C ring stretch |

| ~1450 | Medium | Asymmetric C-H bend (Methyl) |

| ~1300 | Medium | In-plane O-H bend |

| ~1250 | Strong | Asymmetric C-O-C stretch (Aryl ether) |

| ~1100 | Medium | C-O stretch (Carboxylic acid) |

| ~1050 | Medium | Symmetric C-O-C stretch (Aryl ether) |

| ~920 | Broad, Medium | Out-of-plane O-H bend (Dimer) |

| ~800-600 | Medium to Strong | C-Cl stretch |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show a strong signal for the aromatic ring vibrations. The symmetric "ring breathing" mode of the substituted benzene ring, typically around 1000 cm⁻¹, should be a prominent feature.

The C=O stretch of the carboxylic acid will also be visible, though potentially weaker than in the IR spectrum. The C-Cl stretch is expected to produce a distinct and readily identifiable signal. The non-polar C-C and C-H bonds of the methyl group will also be active in the Raman spectrum. The combination of IR and Raman data allows for a more complete picture of the vibrational modes of the molecule, creating a unique molecular fingerprint.

Table 2: Predicted Raman Spectroscopy Band Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950 | Strong | Symmetric C-H stretch (Methyl) |

| ~1610 | Strong | Aromatic C=C ring stretch |

| ~1250 | Medium | Aromatic ring in-plane bend |

| ~1000 | Very Strong | Aromatic ring breathing mode |

| ~800-600 | Strong | C-Cl stretch |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₉ClO₃), the theoretical exact mass can be calculated with high precision. The presence of the chlorine atom will also result in a characteristic isotopic pattern (M+2) in the mass spectrum, with an intensity ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes, which is a definitive indicator of the presence of a single chlorine atom.

Electron ionization (EI) HRMS would likely induce fragmentation of the molecule, providing valuable structural information. A plausible fragmentation pathway would involve the loss of the carboxylic acid group (-COOH) or the methoxy group (-OCH₃). The initial fragmentation might involve the loss of a hydroxyl radical (•OH) followed by the loss of carbon monoxide (CO). Another likely fragmentation is the loss of a methyl radical (•CH₃) from the methoxy group. Analysis of the accurate masses of these fragment ions can help to confirm the connectivity of the atoms within the molecule.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| m/z (Theoretical) | Ion Formula | Description |

| 200.0240 | [C₉H₉³⁵ClO₃]⁺ | Molecular Ion (M⁺) |

| 202.0211 | [C₉H₉³⁷ClO₃]⁺ | M+2 Isotope Peak |

| 185.0005 | [C₈H₆³⁵ClO₃]⁺ | Loss of •CH₃ |

| 182.0162 | [C₉H₇³⁵ClO₂]⁺ | Loss of H₂O |

| 169.0318 | [C₈H₈³⁵ClO₂]⁺ | Loss of •OCH₃ |

| 155.0158 | [C₈H₄³⁵ClO₂]⁺ | Loss of •COOH |

| 127.0209 | [C₇H₄³⁵ClO]⁺ | Loss of •COOH and CO |

Electronic Spectroscopy (UV-Visible and Fluorescence) for Chromophore Characterization and Electronic Transitions

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides information about the electronic structure of a molecule and its chromophores. The chromophore in this compound is the substituted benzene ring. The presence of the carboxylic acid, methoxy, chloro, and methyl groups as substituents on the benzene ring will influence the energies of the π→π* electronic transitions.

The UV-Visible spectrum, likely recorded in a solvent such as ethanol (B145695) or methanol, is expected to show absorption bands characteristic of a substituted benzene derivative. Typically, two main absorption bands are observed for benzene and its derivatives: the E2-band (around 200 nm) and the B-band (around 250-290 nm). The substituents on the ring will cause a bathochromic shift (shift to longer wavelengths) of these bands. The methoxy group (an auxochrome) and the carboxylic acid group will particularly influence the position and intensity of these absorptions.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all aromatic compounds are highly fluorescent, the rigid structure of the aromatic ring in this compound may allow for some fluorescence emission. The fluorescence spectrum, if observed, would appear at a longer wavelength than the absorption spectrum (Stokes shift). The presence of the heavy chlorine atom may, however, lead to quenching of fluorescence through intersystem crossing.

Table 4: Predicted Electronic Spectroscopy Data for this compound

| Technique | Predicted λmax (nm) | Transition Type | Description |

| UV-Visible | ~210 | π→π | E2-band of the substituted benzene ring |

| UV-Visible | ~250-290 | π→π | B-band, showing fine structure |

| Fluorescence | >290 | - | Potential weak emission, dependent on solvent and quantum yield |

Computational and Theoretical Chemistry of 4 Chloro 3 Methoxy 5 Methylbenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 4-Chloro-3-methoxy-5-methylbenzoic acid, DFT calculations provide a foundational understanding of its geometric and electronic properties.

Geometry Optimization and Equilibrium Structures

The first step in the computational analysis of a molecule is typically the optimization of its geometry to find the most stable, lowest-energy conformation. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. These calculations are often performed using a specific functional and basis set, such as B3LYP/6-311++G(d,p), which has been shown to provide a good balance of accuracy and computational cost for organic molecules.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Cl | 1.745 | |

| C-O (methoxy) | 1.360 | |

| C-C (ring) | 1.390 - 1.405 | 118.0 - 122.0 |

| C-C (carboxyl) | 1.490 | |

| C=O (carboxyl) | 1.210 | |

| C-O-H (carboxyl) | 106.5 |

Note: The data in this table is representative and based on typical values obtained from DFT calculations for similar substituted benzoic acids.

Electronic Structure Analysis (HOMO-LUMO Energies, Band Gaps, Molecular Orbitals)

The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations provide valuable information about the distribution of electrons within the molecule through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the band gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller band gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the methoxy (B1213986) group, while the LUMO is often centered on the electron-withdrawing carboxylic acid group and the chloro substituent.

Table 2: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.95 |

| Band Gap (LUMO-HOMO) | 4.90 |

Note: These values are illustrative and derived from computational studies on analogous aromatic compounds.

Charge Distribution and Electrostatic Potentials

The distribution of charge within a molecule influences its polarity, solubility, and how it interacts with other molecules. DFT calculations can be used to compute the electrostatic potential (ESP) surface, which maps the electrostatic potential onto the electron density surface of the molecule.

The ESP map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the negative potential is expected to be concentrated around the oxygen atoms of the carboxylic and methoxy groups, as well as the chlorine atom. The positive potential is likely to be found around the hydrogen atom of the carboxylic acid group.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While DFT calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations can be used to study the flexibility of the molecule, including the rotation of the carboxylic acid, methoxy, and methyl groups. By simulating the molecule in a solvent, such as water or an organic solvent, it is possible to investigate how solvent molecules arrange themselves around the solute and how these interactions affect its conformation and properties. These simulations can reveal important information about the molecule's solubility and how it might behave in a biological system.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, often employing DFT, are invaluable for investigating the mechanisms of chemical reactions. These calculations can be used to map out the potential energy surface of a reaction, identifying the reactants, products, intermediates, and transition states.

Transition State Characterization and Activation Energies

A key aspect of understanding a reaction mechanism is the characterization of the transition state—the highest energy point along the reaction pathway. By locating and characterizing the transition state, it is possible to calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur.

For reactions involving this compound, such as its esterification or amidation, quantum chemical calculations can be used to model the reaction pathway. These calculations can help to identify the most likely mechanism and to predict the reaction rate. By understanding the transition state structure and the factors that influence the activation energy, it is possible to design more efficient synthetic routes or to understand the molecule's metabolic fate.

Reaction Pathways and Energetics

While specific experimental and computational studies on the reaction energetics for the synthesis of this compound are not extensively documented in the literature, plausible synthetic routes can be modeled using computational chemistry to predict their feasibility and energetic profiles. A likely pathway involves the electrophilic aromatic substitution, specifically the chlorination, of a precursor such as 3-methoxy-5-methylbenzoic acid.

Density Functional Theory (DFT) is a powerful tool for investigating such reaction pathways. ccspublishing.org.cnresearchgate.net By calculating the energies of the reactants, transition states, and products, a potential energy surface for the reaction can be mapped. The key energetic parameters derived from these calculations include the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed, and the reaction enthalpy (ΔH), which indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat).

For the electrophilic chlorination of an aromatic ring, the reaction mechanism typically involves the formation of a positively charged intermediate known as the sigma complex or arenium ion. masterorganicchemistry.com The stability of this intermediate is crucial in determining the reaction rate and the regioselectivity of the substitution. Computational models can calculate the geometry and energy of the transition state leading to this intermediate, providing a quantitative measure of the activation barrier. nih.gov

A hypothetical energy profile for the rate-determining step of the chlorination of 3-methoxy-5-methylbenzoic acid is presented below. The values are illustrative, based on typical DFT calculations for similar electrophilic aromatic substitution reactions. rsc.org

Interactive Data Table: Hypothetical Energetic Parameters for the Chlorination of 3-methoxy-5-methylbenzoic acid

| Parameter | Description | Illustrative Value (kJ/mol) |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. A higher value indicates a slower reaction. | +85 |

| Reaction Enthalpy (ΔH) | The net energy change of the reaction. A negative value indicates an exothermic reaction. | -45 |

| Intermediate Stability | The energy of the sigma complex relative to the reactants. A lower energy indicates a more stable intermediate. | +30 |

Note: These values are hypothetical and serve to illustrate the types of data generated from computational studies on reaction energetics.

This computational approach allows chemists to predict the most likely reaction pathways, understand the factors controlling reaction rates, and design more efficient synthetic strategies without the need for extensive empirical experimentation.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies) and Comparison with Experimental Data

Computational chemistry provides highly valuable methods for predicting the spectroscopic parameters of molecules, which can be used to aid in structure elucidation and to interpret experimental data. Methods like DFT, often paired with the Gauge-Including Atomic Orbital (GIAO) approach, are standard for calculating NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR). bohrium.comimist.manih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts: The chemical shifts are influenced by the electronic environment of each nucleus. The electron-withdrawing chloro and carboxyl groups, and the electron-donating methoxy and methyl groups, all exert distinct effects that determine the final predicted shifts.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Atom Label (see structure) | Predicted Chemical Shift (ppm) | Rationale / Comparison with Experimental Ranges |

| ¹H NMR | H (Aromatic) | 7.7 - 7.9 | Aromatic protons in benzoic acids typically appear in this range, deshielded by the ring current and electron-withdrawing groups. |

| H (Carboxyl) | 12.0 - 13.0 | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet in this downfield region. | |

| H (Methoxy) | ~3.9 | Methoxy protons on an aromatic ring are consistently found around 3.8-4.0 ppm. | |

| H (Methyl) | ~2.4 | Methyl protons on an aromatic ring typically resonate in the 2.3-2.5 ppm range. | |

| ¹³C NMR | C (Carboxyl) | ~170 | The carbonyl carbon of a carboxylic acid is characteristically found in the 165-185 ppm range. |

| C (Aromatic, C-COOH) | ~130 | The carbon attached to the carboxyl group. | |

| C (Aromatic, C-H) | 125 - 135 | Aromatic carbons bearing hydrogen. | |

| C (Aromatic, C-Cl) | ~134 | The carbon atom bonded to chlorine is deshielded. | |

| C (Aromatic, C-OCH₃) | ~155 | The carbon bonded to the electronegative oxygen of the methoxy group is significantly deshielded. | |

| C (Aromatic, C-CH₃) | ~140 | The carbon attached to the methyl group. | |

| C (Methoxy) | ~56 | The carbon of the methoxy group. | |

| C (Methyl) | ~20 | The carbon of the methyl group. |

Predicted IR Frequencies: Infrared spectroscopy identifies the vibrational modes of a molecule's functional groups. github.io DFT calculations can predict these vibrational frequencies. The characteristic bands for benzoic acid derivatives include the O-H stretch of the carboxylic acid, the C=O stretch, and various C-O, C-C, and C-H vibrations. mdpi.commdpi.comcore.ac.uk

Interactive Data Table: Predicted IR Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Comparison with Typical Experimental Ranges |

| O-H Stretch | Carboxylic Acid (dimer) | 2500 - 3300 (broad) | Corresponds to the very broad absorption due to hydrogen bonding in carboxylic acid dimers. |

| C-H Stretch (Aromatic) | C-H | 3000 - 3100 | Typical for C-H stretching in aromatic rings. |

| C-H Stretch (Aliphatic) | Methoxy, Methyl | 2850 - 3000 | Characteristic of C-H stretching in methyl and methoxy groups. |

| C=O Stretch | Carboxylic Acid | 1680 - 1710 | The strong carbonyl absorption is characteristic of aromatic carboxylic acids. |

| C-C Stretch (Aromatic) | Aromatic Ring | 1450 - 1600 | Multiple bands are expected in this region from the stretching of the benzene (B151609) ring framework. |

| C-O Stretch | Carboxylic Acid, Ether | 1210 - 1320 | Represents stretching of the C-O bonds in the acid and methoxy ether groups. |

| C-Cl Stretch | Aryl Halide | 1000 - 1100 | The position can vary, but this is a typical range for aryl chlorides. |

These predicted values serve as a powerful guide for the analysis of experimental spectra and for confirming the identity and structure of the synthesized compound.

Theoretical Insights into Aromaticity, Substituent Effects, and Delocalization

The chemical properties and reactivity of this compound are fundamentally governed by the electronic effects of its substituents on the benzene ring. These effects modulate the π-electron delocalization, which is the source of benzene's aromatic stability. chemhume.co.ukresearchgate.netnih.gov Computational methods can quantify these effects through the analysis of electron density distributions, molecular orbitals, and calculated aromaticity indices like the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). bohrium.comresearchgate.net

The benzene ring is substituted with four different groups, each contributing a unique combination of inductive and resonance effects:

Chloro (-Cl) group: This group is deactivating. It exhibits a strong electron-withdrawing inductive effect (-I) due to chlorine's high electronegativity, and a weak electron-donating resonance effect (+M) via its lone pairs. libretexts.org The inductive effect dominates, pulling electron density from the ring.

Methoxy (-OCH₃) group: This group is activating. It has a weak electron-withdrawing inductive effect (-I) but a strong electron-donating resonance effect (+M), which significantly increases the electron density in the ring, particularly at the ortho and para positions. chemhume.co.uk

Methyl (-CH₃) group: This is a weakly activating group that donates electron density primarily through a positive inductive effect (+I) and hyperconjugation. stackexchange.com

Carboxylic acid (-COOH) group: This is a deactivating group, withdrawing electron density from the ring through both a negative inductive effect (-I) and a negative resonance effect (-M).

Interactive Data Table: Summary of Substituent Electronic Effects and Impact on Aromaticity

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density | Expected Impact on Aromaticity (vs. Benzene) |

| -Cl | -I (Withdrawing) | +M (Donating) | Deactivating (net withdrawing) | Minor decrease |

| -OCH₃ | -I (Withdrawing) | +M (Donating) | Activating (net donating) | Minor decrease (due to localization) |

| -CH₃ | +I (Donating) | Hyperconjugation | Activating (donating) | Minor decrease (due to localization) |

| -COOH | -I (Withdrawing) | -M (Withdrawing) | Deactivating (withdrawing) | Minor decrease |

Theoretical calculations like NICS, which measure the magnetic shielding at the center of the ring, can provide a quantitative value for aromaticity. For polysubstituted benzenes, the additivity of substituent effects is often a good first approximation, but complex interactions can lead to non-additive behavior. aip.org In this molecule, the combined push-pull nature of the substituents leads to a polarized π-electron system, affecting its molecular electrostatic potential and its interactions with other molecules. nih.gov

Chemical Reactivity and Transformation Mechanisms of 4 Chloro 3 Methoxy 5 Methylbenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, reduction, and decarboxylation.

Esterification Reactions and Kinetic Studies

Esterification of 4-chloro-3-methoxy-5-methylbenzoic acid can be achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. Subsequent dehydration yields the corresponding ester.

A plausible reaction for the esterification with methanol is as follows:

Table 1: Plausible Reaction Conditions for the Esterification of this compound

| Reactant | Reagent | Catalyst | Solvent | Temperature (°C) | Product |

| This compound | Methanol | H₂SO₄ | Methanol | Reflux | Methyl 4-chloro-3-methoxy-5-methylbenzoate |

Amidation Reactions

Amidation of this compound involves its reaction with ammonia or a primary or secondary amine to form the corresponding amide. This transformation typically requires the activation of the carboxylic acid, as the amine is a weaker nucleophile than the hydroxide ion. Common activating agents include thionyl chloride (SOCl₂), which converts the carboxylic acid to an acyl chloride, or carbodiimides.

For example, the synthesis of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide is achieved by first converting 3-nitro-4-chlorobenzoic acid into an activated ester with N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole, followed by reaction with 3-chloro-2-methylaniline. A similar strategy could be employed for this compound.

The general reaction for the formation of an amide with a primary amine (R'-NH₂) is:

Table 2: Potential Reagents for the Amidation of this compound

| Amine | Activating Agent | Solvent | Product |

| Ammonia | SOCl₂, then NH₃ | Dichloromethane | 4-Chloro-3-methoxy-5-methylbenzamide |

| Primary Amine (R'NH₂) | DCC, HOBt | Dichloromethane | N-R'-4-Chloro-3-methoxy-5-methylbenzamide |

| Secondary Amine (R'₂NH) | EDCI, DMAP | Dichloromethane | N,N-R'₂-4-Chloro-3-methoxy-5-methylbenzamide |

Reduction of the Carboxylic Acid Group

The carboxylic acid group of this compound can be reduced to a primary alcohol, (4-chloro-3-methoxy-5-methylphenyl)methanol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common reagent. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide.

The reduction of benzoic acid and its derivatives with LiAlH₄ is a well-established method for the synthesis of benzyl (B1604629) alcohols. doubtnut.comallen.intestbook.com

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from simple benzoic acids is generally difficult and requires harsh conditions. However, the presence of certain substituents can facilitate this process. For this compound, thermal or catalytic decarboxylation is expected to be challenging due to the lack of a strongly activating group (like a hydroxyl group ortho to the carboxyl group) that can stabilize the transition state.

Catalytic methods using transition metals have been developed for the decarboxylation of aromatic carboxylic acids. For instance, bimetallic iron-ruthenium nanoparticles have been shown to be effective for the decarboxylation of hydroxybenzoic acid derivatives. rwth-aachen.de While not directly applicable, this suggests that catalytic approaches could potentially be developed for the decarboxylation of this compound.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is substituted with four different groups, each influencing the regioselectivity of further substitution reactions.

Regioselectivity and Electronic Effects of Substituents

The directing effects of the substituents on the aromatic ring determine the position of incoming electrophiles. The substituents present on this compound have the following effects:

-COOH (Carboxylic acid): A deactivating and meta-directing group due to its electron-withdrawing resonance and inductive effects.

-Cl (Chloro): A deactivating but ortho, para-directing group. It withdraws electron density through induction but can donate electron density through resonance.

-OCH₃ (Methoxy): A strongly activating and ortho, para-directing group due to its strong electron-donating resonance effect.

-CH₃ (Methyl): An activating and ortho, para-directing group due to its electron-donating inductive and hyperconjugation effects.

The positions on the benzene ring relative to the existing substituents are:

Position 2: Ortho to the carboxylic acid and the methyl group, and meta to the methoxy (B1213986) and chloro groups.

Position 6: Ortho to the carboxylic acid and the methoxy group, and meta to the methyl and chloro groups.

Considering the directing effects, the methoxy group strongly directs ortho and para. The para position is occupied by the methyl group. The ortho positions to the methoxy group are positions 2 and 4. Position 4 is occupied by the chloro group. Therefore, the most likely position for electrophilic attack is position 6, which is ortho to the strongly activating methoxy group and ortho to the deactivating but ortho, para-directing chloro group. The methyl group also directs to this position (ortho). The carboxylic acid group directs meta to itself, which would be positions 3 and 5, which are already substituted.

Therefore, in an electrophilic aromatic substitution reaction, such as nitration, the incoming electrophile is expected to substitute at the C6 position. A plausible product of nitration would be 4-chloro-3-methoxy-5-methyl-2-nitrobenzoic acid or 4-chloro-5-methoxy-3-methyl-2-nitrobenzoic acid, depending on the IUPAC numbering priority. The PubChem database contains an entry for methyl 4-chloro-3-methoxy-5-nitrobenzoate, which suggests that nitration of a related compound is feasible. nih.gov

Regarding nucleophilic aromatic substitution, the presence of electron-withdrawing groups can activate the ring towards attack by nucleophiles. However, for a nucleophile to replace the chloro substituent, it would require harsh reaction conditions unless there are strong electron-withdrawing groups ortho or para to the chlorine. In this compound, the carboxylic acid group is meta to the chlorine, and the methoxy and methyl groups are electron-donating, which would not facilitate nucleophilic aromatic substitution of the chlorine atom under standard conditions.

Table 3: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Effect |

| -COOH | Deactivating | Meta |

| -Cl | Deactivating | Ortho, Para |

| -OCH₃ | Activating | Ortho, Para |

| -CH₃ | Activating | Ortho, Para |

Mechanistic Investigations

No mechanistic studies specifically investigating the reactivity of this compound have been identified.

Transformations of the Chloro, Methoxy, and Methyl Substituents

Halogen Exchange Reactions

There is no available data on halogen exchange reactions performed on this compound.

Demethylation or Methylation of the Methoxy Group

Specific conditions and research findings for the demethylation or methylation of the methoxy group in this compound are not documented in the searched literature.

Oxidation or Reduction of the Methyl Group

Detailed research on the oxidation or reduction of the methyl group for this specific compound is not available.

Catalytic Transformations Involving this compound as Substrate or Ligand

No studies have been found where this compound is utilized as a substrate or a ligand in catalytic transformations.

Applications of 4 Chloro 3 Methoxy 5 Methylbenzoic Acid in Materials Science and Chemical Synthesis Non Biological

Role as a Monomer or Building Block in Polymer Synthesis

There is no available scientific literature or patent documentation that describes the use of 4-Chloro-3-methoxy-5-methylbenzoic acid as a monomer in the synthesis of polyesters, polyamides, polyimides, or other specialty polymers. The synthesis of such polymers typically involves monomers with specific functional groups (like diols, diamines, or dicarboxylic acids) that can undergo polymerization reactions. While this compound possesses a carboxylic acid group, its monofunctional nature in this regard would typically limit its role to a chain terminator or a modifier of a polymer backbone, rather than a primary repeating monomer unit. However, no such specific applications have been reported for this compound.

General search results indicate that other, structurally different, benzoic acid derivatives are utilized in polymer chemistry. For instance, some related compounds serve as intermediates in the formulation of specialty polymers, contributing to thermal and mechanical properties. However, these applications are not associated with this compound.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The field of Metal-Organic Frameworks (MOFs) relies on the use of organic ligands, typically multidentate carboxylic acids, to bridge metal ions or clusters, forming porous, crystalline structures. A thorough review of the literature shows no evidence of this compound being employed as a ligand in the design and synthesis of any reported MOF structures.

The design of MOFs is highly dependent on the geometry and connectivity of the organic linker. As a monodentate carboxylate, this compound would not be a suitable primary building block for creating extended, porous frameworks, which generally require linkers with at least two coordinating groups. Consequently, there is no information available regarding the characterization of MOF properties, such as porosity or stability, for any framework derived from this compound. General principles of MOF synthesis often involve aromatic carboxylic acids, but the specific substitution pattern of this compound has not been explored for this purpose according to available data.

Precursor for the Synthesis of Advanced Fine Chemicals and Specialty Intermediates

While substituted benzoic acids are fundamental intermediates in organic synthesis, there are no specific, non-biological applications detailed in the literature where this compound serves as a precursor for advanced fine chemicals or specialty intermediates within the materials science context. Its potential reactivity, stemming from the carboxylic acid, methoxy (B1213986), and chloro groups, theoretically allows for various chemical transformations. However, documented synthetic routes for advanced materials or specialty non-biological chemicals originating from this specific starting material are not found in the public domain. Research on similar molecules, such as other chloro- or methoxy-substituted benzoic acids, points to their roles as intermediates in the production of dyes, fragrances, and other specialty chemicals, but these applications are not directly attributed to this compound.

Utilization in Supramolecular Chemistry and Self-Assembly Processes

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules. The assembly of these molecules is guided by non-covalent intermolecular forces. Substituted benzoic acids are exemplary building blocks in supramolecular chemistry due to their propensity to form robust hydrogen-bonded structures.

Detailed research into a variety of substituted benzoic acids has demonstrated that interactions such as π–π stacking between aromatic rings, and C-H···O and C-H···π interactions, are pivotal in the formation of the final solid-state structure. For instance, in solvents with a low hydrogen bond acceptor propensity, benzoic acid derivatives are known to form these hydrogen-bonded dimers. In contrast, in solvents with a higher propensity for accepting hydrogen bonds, the formation of these dimers can be inhibited in favor of π–π stacked arrangements. ucl.ac.ukacs.org The interplay of these various non-covalent forces can lead to the formation of diverse supramolecular structures, including chains, sheets, and three-dimensional networks.

The specific arrangement of substituents on this compound can be expected to lead to unique self-assembly behaviors. The chloro and methoxy groups, with their varying electronegativity and potential for halogen bonding and further hydrogen bonding, can introduce additional layers of complexity and control over the resulting supramolecular structure.

Table 1: Potential Non-Covalent Interactions in the Self-Assembly of this compound

| Interaction Type | Participating Groups | Potential Role in Supramolecular Structure |

| Hydrogen Bonding | Carboxylic acid (O-H···O) | Formation of cyclic dimers, the primary building block. |

| π–π Stacking | Aromatic rings | Stabilization of layered structures. |

| Halogen Bonding | Chloro group (C-Cl···O) | Directional interaction influencing crystal packing. |

| C-H···O Interactions | Methyl/Methoxy C-H with Oxygen atoms | Fine-tuning of the 3D architecture. |

| C-H···π Interactions | Methyl/Methoxy C-H with Aromatic rings | Contribution to the overall stability of the assembly. |

Environmental Fate and Abiotic/biotic Degradation Pathways of 4 Chloro 3 Methoxy 5 Methylbenzoic Acid

Adsorption and Desorption Behavior in Environmental Matrices (e.g., Soil, Sediments)

Currently, there is no publicly available research data detailing the adsorption and desorption behavior of 4-Chloro-3-methoxy-5-methylbenzoic acid in environmental matrices such as soil and sediments. Studies that would quantify key parameters like the soil adsorption coefficient (Kd) or the organic carbon-water (B12546825) partition coefficient (Koc) for this specific compound have not been found in the reviewed scientific literature. Therefore, no data tables on its sorption characteristics can be provided at this time.

Future Research Directions and Emerging Paradigms

Development of Novel and Highly Efficient Synthetic Methodologies

The future synthesis of 4-Chloro-3-methoxy-5-methylbenzoic acid and its derivatives is poised to move beyond traditional multi-step procedures towards more elegant and efficient strategies. The focus will be on atom economy, reduced environmental impact, and enhanced control over regioselectivity.

C-H Activation and Functionalization : A primary frontier is the application of transition-metal-catalyzed C-H activation. nih.govmdpi.comsemanticscholar.orgnih.govrsc.org This approach would allow for the direct introduction of the chloro, methoxy (B1213986), and methyl groups onto a simpler benzoic acid scaffold, or the further derivatization of the this compound core. Such methods drastically reduce the need for pre-functionalized starting materials, minimizing waste and synthetic steps. nih.gov Research will likely target the development of catalysts that can selectively functionalize specific C-H bonds on the aromatic ring with high precision. mdpi.comnih.gov

Flow Chemistry : Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. durham.ac.ukvapourtec.combeilstein-journals.orgnih.govacs.org Future methodologies may involve designing a continuous flow process for the synthesis of this compound, potentially integrating multiple reaction steps (e.g., halogenation, methoxylation, carboxylation) into a single, streamlined operation. durham.ac.ukvapourtec.com This would enable more efficient production and could facilitate the rapid synthesis of a library of related derivatives for screening purposes. beilstein-journals.orgnih.gov

Photocatalysis : Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. acs.orgutexas.eduacs.orgresearchgate.net Future research could explore photocatalytic routes for the synthesis of this compound, for instance, through light-induced carboxylation or functional group interconversion, offering a greener alternative to conventional methods. acs.orgresearchgate.net

| Synthetic Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

| C-H Activation | Step-economy, reduced waste, access to novel derivatives. nih.govsemanticscholar.org | Development of highly regioselective catalysts. mdpi.com |

| Flow Chemistry | Enhanced safety, scalability, process control, and automation. durham.ac.ukbeilstein-journals.org | Integration of multiple synthetic steps into a continuous process. acs.org |

| Photocatalysis | Mild reaction conditions, use of renewable energy sources, unique reactivity. acs.orgacs.org | Exploring novel light-induced transformations for functionalization. utexas.edu |

Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

To optimize the novel synthetic methodologies described above, a detailed understanding of reaction kinetics, mechanisms, and the role of transient intermediates is crucial. Advanced in situ spectroscopic techniques are indispensable tools for acquiring this real-time information.

In Situ FTIR Spectroscopy : Techniques like Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time directly within the reaction vessel. beilstein-journals.org This would be invaluable for optimizing reaction conditions (temperature, pressure, catalyst loading) for the synthesis of this compound, providing immediate feedback on reaction progress and yield.

In Situ NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in a flow setup, can provide detailed structural information on species present in a reacting mixture. nih.govosti.govbeilstein-journals.orgoup.com This would allow for the unambiguous identification of intermediates and byproducts, offering deep mechanistic insights into the synthetic transformations. For example, monitoring the regioselectivity of a C-H functionalization reaction in real-time could accelerate the discovery of optimal catalysts and conditions. beilstein-journals.orgoup.com

| Spectroscopic Technique | Information Gained | Application in this compound Research |

| In Situ FTIR | Reaction kinetics, concentration profiles of key species. beilstein-journals.org | Real-time optimization of synthesis, catalyst screening. |

| In Situ NMR | Structural elucidation of intermediates, mechanistic pathways, regioselectivity. beilstein-journals.orgoup.com | Detailed mechanistic studies of novel synthetic routes. nih.govosti.gov |

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The synergy between computational chemistry and experimental work is set to accelerate discovery. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful predictive tools in chemical synthesis and materials design.

Predictive Synthesis : AI algorithms can be trained on vast databases of chemical reactions to predict the outcomes of unknown transformations. This could be applied to forecast the feasibility and potential yields of novel synthetic routes to this compound, saving significant experimental time and resources.

Understanding Structure-Property Relationships : The electronic effects of the chloro, methoxy, and methyl substituents on the benzoic acid core determine its reactivity and physical properties. researchgate.netresearcher.lifepsu.eduacs.orgresearchgate.net Computational models, enhanced by machine learning, can be used to calculate and predict various quantum chemical parameters (e.g., atomic charges, bond orders) and correlate them with experimental observations like acidity (pKa). researchgate.netpsu.eduresearchgate.net This understanding is crucial for designing derivatives with tailored electronic properties for specific applications.

De Novo Design : Generative AI models can design novel molecules with desired properties. By defining specific electronic or steric parameters, AI could propose new derivatives of this compound that are optimized for use in advanced materials or as building blocks for other complex molecules.

Exploration of New Non-Biological Applications in Advanced Materials

The unique substitution pattern of this compound makes it an attractive building block for the construction of novel functional materials.

Metal-Organic Frameworks (MOFs) : Aromatic carboxylic acids are fundamental linkers in the synthesis of MOFs—crystalline materials with ultra-high porosity. rsc.orgacs.orgscispace.comrsc.orgnih.gov The specific geometry and electronic nature of this compound could be exploited to create new MOFs with tailored pore environments and functionalities. rsc.org The presence of chloro and methoxy groups could influence the framework's stability, hydrophobicity, and catalytic activity, making such MOFs potentially useful in gas storage, separation, or heterogeneous catalysis. acs.orgscispace.com

Functional Polymers : Benzoic acid derivatives can be incorporated into polymer chains to impart specific properties. For instance, copolymers of aniline (B41778) and methoxybenzoic acid derivatives have been explored for applications like metal ion recovery. rsc.org Future research could investigate the polymerization of this compound or its derivatives to create novel polymers with unique thermal, optical, or chemical resistance properties.

| Material Class | Role of this compound | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Organic linker/ligand. rsc.orgnih.gov | Gas separation, catalysis, chemical sensing. rsc.org |

| Functional Polymers | Monomer or functional additive. rsc.org | Specialty plastics, membranes, ion-exchange resins. |

Interdisciplinary Research Frontiers for this compound

The full potential of this compound will be realized through collaborative, interdisciplinary research that bridges traditional scientific boundaries.

Materials Science and Supramolecular Chemistry : The compound can serve as a versatile building block in supramolecular chemistry. researchgate.net Its functional groups (carboxyl, chloro, methoxy) can participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding, to form well-defined, higher-order structures like liquid crystals or molecular gels.

Computational and Theoretical Chemistry : Advanced computational studies will be essential to predict the behavior of this molecule. researchgate.netresearcher.lifepsu.edu Density Functional Theory (DFT) calculations can elucidate its electronic structure, vibrational modes, and reactivity, guiding experimental efforts in both synthesis and materials application. mdpi.com These theoretical insights are crucial for understanding how the interplay of its substituents governs its properties.

Surface Science : Investigating the adsorption and self-assembly of this compound on various surfaces (e.g., metal oxides, semiconductors) could lead to new methods for surface functionalization. nih.govosti.gov This has implications for developing new sensors, modifying electrode surfaces, or creating materials with tailored wettability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-3-methoxy-5-methylbenzoic acid, and what methodological considerations ensure high yield and purity?

- Answer : A widely used approach involves coupling a halogenated benzoic acid precursor (e.g., 4-amino-5-chloro-2-methoxybenzoic acid) with glycine derivatives via esterification, followed by catalytic hydrogenation to remove protective groups (e.g., benzyl esters) . For example, coupling with glycine benzyl ester in the presence of carbodiimide derivatives (e.g., DCC) under anhydrous conditions, followed by Pd/C-mediated hydrogenation, yields the target compound with >90% purity. Solvent selection (e.g., DMF for coupling, ethanol for recrystallization) and temperature control (0–5°C during coupling) are critical to minimize side reactions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?